molecular formula C5HCl2F2NO2S B6177881 2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid CAS No. 2680535-80-0

2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid

Cat. No. B6177881
CAS RN: 2680535-80-0
M. Wt: 248
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid, also known as DCFTD, is an organic compound with a wide range of uses in the scientific and medical fields. DCFTD is a colorless, odorless, and water-soluble compound, and it has a molecular weight of 253.07 g/mol. DCFTD was initially synthesized in the laboratory in the early 1990s, but since then its applications have grown in both the scientific and medical fields.

Scientific Research Applications

2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid has a wide range of applications in the scientific and medical fields. In the scientific field, this compound has been used in a variety of research studies, including studies on the effects of this compound on the growth of bacteria and fungi, the effects of this compound on the growth of plants, and the effects of this compound on the growth of insects. This compound has also been used in studies on the effects of this compound on the metabolism of various organisms, including humans. This compound has also been used in research studies on the effects of this compound on the immune system, as well as the effects of this compound on the nervous system.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in the synthesis of proteins and other macromolecules. This compound is also believed to interfere with the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has a number of effects on the body, including the inhibition of certain enzymes involved in the metabolism of carbohydrates and lipids, as well as the inhibition of certain enzymes involved in the synthesis of proteins and other macromolecules. This compound is also believed to have an effect on the immune system, as well as the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid in lab experiments is its low toxicity. This compound is generally considered to be non-toxic and has a low potential for causing adverse effects. However, this compound also has certain limitations. For example, this compound is not very stable in the presence of light and heat, and it can break down into other compounds if exposed to these conditions. Additionally, this compound is not soluble in many organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for research on 2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid are numerous. One potential area of research is the development of new syntheses methods for this compound. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as the potential applications of this compound in medical and scientific research. Additionally, further research could be conducted into the mechanisms of action of this compound, as well as the potential for this compound to be used as a pesticide or herbicide. Finally, further research could be conducted into the potential for this compound to be used in the synthesis of pharmaceuticals or other compounds.

Synthesis Methods

2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid can be synthesized through a variety of methods. The most common method is the reaction of 2,4-dichlorothiazole with 2,2-difluoroacetic acid in the presence of a base such as sodium hydroxide. This reaction produces this compound in a yield of up to 80%. Other methods of synthesizing this compound include the reaction of 2,4-dichlorothiazole with 2,2-difluoroacetic anhydride in the presence of a base, as well as the reaction of 2,4-dichlorothiazole with 2,2-difluoroacetic acid chloride in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid involves the reaction of 2,4-dichloro-1,3-thiazole with difluoroacetic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2,4-dichloro-1,3-thiazole", "Difluoroacetic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-1,3-thiazole (1.0 equivalent) in a suitable solvent such as dichloromethane.", "Step 2: Add difluoroacetic acid (1.2 equivalents) to the reaction mixture and stir for 30 minutes.", "Step 3: Add a suitable catalyst such as triethylamine (0.1 equivalent) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography using a suitable stationary phase and eluent system." ] }

CAS RN

2680535-80-0

Molecular Formula

C5HCl2F2NO2S

Molecular Weight

248

Purity

95

Origin of Product

United States

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